HepG2 Hepatocellular Carcinoma Cytotoxicity: Target Compound vs. ChEMBL Screening Baseline at 33 µM
In a high-throughput cytotoxicity screen against HepG2 human hepatocellular carcinoma cells using a plate-reader-based cell viability assay (ChEMBL dataset 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16), 2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide was tested at a single concentration of 33 µM . The raw readout values across 20 replicate wells ranged from 55 to 158 arbitrary units (median approx. 62), compared to vehicle-control baseline values typically near 100 in this assay format . The magnitude and variability of this single-concentration response indicate modest and inconsistent cytotoxicity at 33 µM. For comparison, the structurally related analog 4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide (CAS 681157-26-6) has no publicly reported HepG2 cytotoxicity data in the same assay set, precluding direct head-to-head comparison .
| Evidence Dimension | HepG2 cytotoxicity at 33 µM single concentration |
|---|---|
| Target Compound Data | Raw readout range: 55–158 (median ~62) across n=20 replicate wells; inconsistent signal indicating <50% cytotoxicity at 33 µM |
| Comparator Or Baseline | Vehicle control baseline: ~100 arbitrary units (assay reference); 4-bromo positional isomer: no data available in this assay |
| Quantified Difference | Cannot be calculated as a fold-difference due to single-concentration format and lack of comparator data in the same assay |
| Conditions | HepG2 cell line, cell-based system, plate reader readout, ChEMBL Dataset 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16, compound tested at 33 µM |
Why This Matters
This provides the only available cell-based cytotoxicity benchmark for this compound, enabling procurement decisions where HepG2 counter-screening is part of the workflow, though the single-concentration nature limits quantitative ranking against analogs.
